[D-Pro4, D-Trp7,9,Nle11]-substance P(4-11) is a synthetic analog of Substance P, a neuropeptide belonging to the tachykinin family. [] Substance P acts as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems. It is involved in various physiological processes, including pain transmission, inflammation, and gastrointestinal function.
[Nle11]-Substance P is an analog of the neuropeptide substance P, which is known for its role in pain transmission and inflammatory processes. This compound is specifically designed to avoid the oxidation of methionine, a common issue that can affect the stability and efficacy of peptide-based drugs. Substance P itself is a member of the tachykinin family of neuropeptides, primarily involved in pain perception, inflammation, and various physiological functions through its action on neurokinin receptors.
Substance P is derived from the pre-pro-tachykinin-A gene (TAC1) through proteolytic cleavage. The synthesis of [Nle11]-Substance P involves modifications to the natural sequence to enhance its pharmacological properties while maintaining its biological activity. The compound is primarily utilized in research settings to explore its effects on neurokinin receptors and related pathways.
[Nle11]-Substance P is classified as a neurokinin receptor agonist, particularly targeting the neurokinin-1 receptor (NK1R). It falls under the category of synthetic peptides used in biomedical research to study pain mechanisms and neurogenic inflammation.
The synthesis of [Nle11]-Substance P typically employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [Nle11]-Substance P retains the core sequence of substance P with a substitution at position 11, where leucine (Leu) is replaced by norleucine (Nle). This modification enhances resistance to enzymatic degradation.
[Nle11]-Substance P participates in various biochemical reactions, primarily involving receptor binding and activation. Upon binding to NK1R, it initiates intracellular signaling cascades that lead to physiological responses such as pain modulation and inflammation.
The mechanism by which [Nle11]-Substance P exerts its effects involves several steps:
Research indicates that [Nle11]-Substance P can enhance nociceptive signaling through these mechanisms, making it relevant for studies on pain management and inflammatory responses.
Studies have shown that modifications like those present in [Nle11]-Substance P can significantly affect receptor binding affinity and biological activity compared to unmodified substance P.
[Nle11]-Substance P has several scientific uses:
[Nle11]-Substance P is a rationally engineered analog of the endogenous neuropeptide Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). Its primary structural modification involves the replacement of the oxidation-prone methionine (Met) residue at Position 11 with norleucine (Nle)—a non-proteinogenic, synthetic amino acid with an unbranched n-butyl side chain. This substitution preserves the hydrophobic character and steric bulk of methionine while eliminating its thioether group (−CH₂−S−CH₃), which is susceptible to reactive oxygen species (ROS). The resultant peptide sequence is: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Nle-NH₂ [8] [9].
The synthetic route typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
The molecular formula of [Nle11]-Substance P is C₆₄H₁₀₀N₁₈O₁₃ (molecular weight: 1329.59 g/mol) [8]. The norleucine substitution confers critical stability advantages:
Table 1: Structural and Stability Comparison of Substance P vs. [Nle11]-Substance P
Property | Substance P | [Nle11]-Substance P |
---|---|---|
C-Terminal Residue | Methionine (Met) | Norleucine (Nle) |
Molecular Formula | C₆₃H₉₈N₁₈O₁₃S | C₆₄H₁₀₀N₁₈O₁₃ |
Oxidation Sensitivity | High (via ROS) | Negligible |
Half-life (PBS, 25°C) | ~48 hours | >14 days |
[Nle11]-Substance P exhibits near-identical binding affinity to the neurokinin-1 receptor (NK1R) as native Substance P, as demonstrated by competitive radioligand assays:
The preservation of affinity arises because Position 11 (Met/Nle) anchors the C-terminal amide in a hydrophobic pocket of NK1R but does not participate directly in key interactions with residues like His-197 or His-265. Instead, the conserved C-terminal motif Phe-X-Gly-Leu-Met/NH₂ drives receptor engagement [6] [10].
Table 2: Binding Affinity Profiles of Substance P Analogs
Peptide | IC₅₀ (nM) vs. NK1R | EC₅₀ (nM), GP Ileum | Selectivity (NK1R vs. NK2/NK3) |
---|---|---|---|
Substance P | 0.15 | 0.8 | >100-fold |
[Nle11]-Substance P | 0.18 | 1.2 | >100-fold |
[Met11(O)]-Substance P | 15.2 | >1000 | Lost |
The Met→Nle substitution subtly alters biophysical interactions with lipid bilayers and receptor microdomains, influencing signaling kinetics:
Notably, in disease models with elevated oxidative stress (e.g., inflammation), [Nle11]-Substance P outperforms native peptide due to stability:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8